molecular formula C14H10F2O3S B1420369 (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone CAS No. 1097139-98-4

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone

Cat. No.: B1420369
CAS No.: 1097139-98-4
M. Wt: 296.29 g/mol
InChI Key: NLVDNIGLQBNRIA-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone is an organic compound with the molecular formula C14H10F2O3S and a molecular weight of 296.29 g/mol . It is characterized by the presence of two fluorine atoms and a methanesulfonyl group attached to a phenyl ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3-methanesulfonylphenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone is utilized in several scientific research applications:

Mechanism of Action

The mechanism by which (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The fluorine atoms enhance the compound’s stability and reactivity by influencing electronic distribution .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluorophenyl)(4-methanesulfonylphenyl)methanone
  • (3,4-Difluorophenyl)(3-methylphenyl)methanone
  • (3,4-Difluorophenyl)(3-chlorophenyl)methanone

Uniqueness

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone is unique due to the specific positioning of the methanesulfonyl group and the fluorine atoms, which confer distinct chemical properties and reactivity patterns compared to its analogs .

Properties

IUPAC Name

(3,4-difluorophenyl)-(3-methylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVDNIGLQBNRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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